![molecular formula C22H18N6 B584787 Rilpivirine-d6 CAS No. 1312424-26-2](/img/structure/B584787.png)
Rilpivirine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rilpivirine-d6 is the deuterium labeled Rilpivirine . It is used to treat human immunodeficiency virus (HIV) infection . This medicine is usually given to patients who have not received any HIV treatment in the past . Rilpivirine is a non-nucleoside reverse transcriptase inhibitor .
Synthesis Analysis
An efficient and practical microwave-promoted method has been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents . The last step’s reaction time decreased from 69 h to 90 min through this optimized synthetic procedure, and the overall yield improved from 18.5 to 21% .Molecular Structure Analysis
The molecular formula of Rilpivirine-d6 is C22H18N6 . It has a molecular weight of 372.5 g/mol . The IUPAC name is 4- [ [4- [4- [ ( E )-2-cyanoethenyl]-2,6-bis (trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile .Chemical Reactions Analysis
Rilpivirine-d6 is intended for use as an internal standard for the quantification of rilpivirine by GC- or LC-MS . It inhibits growth of wild-type HIV with an EC 50 value of 0.51 nM . It is active against NNRTI-resistant HIV strains with EC 50 values of less than 1 nM for L100I, K103N, V106A, G190A, and G190S mutants in vitro .Physical And Chemical Properties Analysis
Rilpivirine-d6 has a molecular weight of 372.5 g/mol . It has a XLogP3-AA of 4.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 372.19695508 g/mol . Its topological polar surface area is 97.4 Ų . It has 28 heavy atoms . It has 6 isotope atoms .Scientific Research Applications
Potential Therapy for Bladder Cancer
Rilpivirine (RPV), along with Darunavir (DRV) and Etravirine (ETV), has been explored for its therapeutic efficacy against UM-UC-5 bladder cancer cells . The research aimed to address the critical need for innovative treatments in bladder cancer research. RPV showed significant potency with a lowest IC 50 of 9.6 µM . Notably, a significant synergistic effect was evident in the ETV and RPV combination, especially at 48 and 72 h for low concentrations . This pre-clinical investigation underscores the promising therapeutic potential of RPV, hinting at repurposing opportunities in bladder cancer therapy .
Point-of-Care Assay for Drug Concentrations in Whole Blood
HIV prevention and treatment with injectable cabotegravir and/or rilpivirine administered once every 4 to 8 weeks is an attractive alternative to daily therapy . A miniature mass spectrometer-based point-of-care assay has been demonstrated to assess these drug concentrations in whole blood . The assay turnaround time is less than 4 min, and strong linear relationships are established between MS/MS responses and concentration . The speed, portability, low power consumption, and specificity offered by the miniature instrument make it an appropriate platform for measuring drug concentrations in a walk-in clinic using small volumes of patient blood .
Antiretroviral Drug for AIDS Treatment
Rilpivirine is an antiretroviral drug used to treat AIDS worldwide . The drug is a non-nucleoside reverse transcriptase inhibitor that halts the cDNA elongation process and, thus, the capacity of the HIV-1 virus to replicate . With the new wave of drug repurposing in recent years, rilpivirine has been studied in this regard .
Safety And Hazards
Future Directions
Long-acting cabotegravir plus rilpivirine is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . Its long half-life suggests the potential for monthly dosing via nonoral routes, with promising early results from studies of a long-acting injectable formulation .
properties
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOMRUWOWDFLG-XDMLVRQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692874 |
Source
|
Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rilpivirine-d6 | |
CAS RN |
1312424-26-2 |
Source
|
Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.